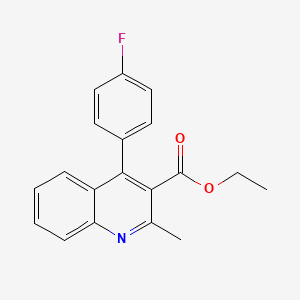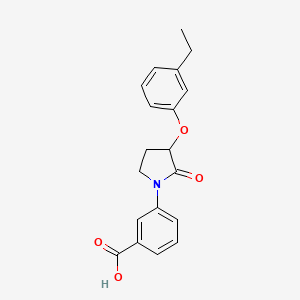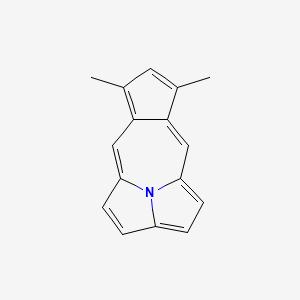
3-Quinolinecarboxylic acid, 4-(4-fluorophenyl)-2-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to yield the quinoline core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE
- ETHYL 4-(4-BROMOPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE
Uniqueness
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
121659-70-9 |
|---|---|
Molekularformel |
C19H16FNO2 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16FNO2/c1-3-23-19(22)17-12(2)21-16-7-5-4-6-15(16)18(17)13-8-10-14(20)11-9-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
CMMBRYZVMWVLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)


![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)


